molecular formula C19H21NO2 B11833534 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- CAS No. 647841-85-8

2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-

Cat. No.: B11833534
CAS No.: 647841-85-8
M. Wt: 295.4 g/mol
InChI Key: ACCBRVVTGSLRCA-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- is a heterocyclic compound that belongs to the pyranoquinolinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- typically involves the reaction of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with methyl 3-oxopentanedioate. This reaction produces 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, which can then be further modified through condensation with carboximidamides to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields oxopyranoquinoline N-oxide .

Scientific Research Applications

2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound binds to these factors, preventing them from participating in the coagulation cascade, thereby reducing blood clot formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit blood coagulation factors Xa and XIa sets it apart from other similar compounds .

Properties

CAS No.

647841-85-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

6-butyl-8-ethyl-4-methylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C19H21NO2/c1-4-6-7-13-9-14(5-2)20-17-11-18-15(10-16(13)17)12(3)8-19(21)22-18/h8-11H,4-7H2,1-3H3

InChI Key

ACCBRVVTGSLRCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C=C3C(=CC(=O)OC3=CC2=NC(=C1)CC)C

Origin of Product

United States

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